molecular formula C54H86Br2N2O2Se2 B15248418 Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis(5-bromoselenophene-2-yl)-2,5-dihydro-2,5-bis(2-octyldodecyl)-

Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis(5-bromoselenophene-2-yl)-2,5-dihydro-2,5-bis(2-octyldodecyl)-

Cat. No.: B15248418
M. Wt: 1113.0 g/mol
InChI Key: LJBZQVCFOYQXPK-UHFFFAOYSA-N
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Description

This compound belongs to the diketopyrrolopyrrole (DPP) family, a class of high-performance organic semiconductors. The core structure consists of a fused pyrrolo[3,4-c]pyrrole-1,4-dione unit, which provides a planar, conjugated backbone for efficient π-π stacking and charge transport . The 3,6-positions are substituted with 5-bromoselenophene-2-yl groups, where selenium replaces sulfur in the heterocyclic ring, enhancing polarizability and reducing the band gap compared to thiophene analogs . The 2-octyldodecyl side chains at the 2,5-positions improve solubility in organic solvents and enable solution-processable thin-film fabrication . Bromine atoms serve as reactive sites for polymerization (e.g., Stille or Suzuki coupling) to construct donor-acceptor copolymers for organic photovoltaics (OPVs) or field-effect transistors (OFETs) .

Properties

Molecular Formula

C54H86Br2N2O2Se2

Molecular Weight

1113.0 g/mol

IUPAC Name

1,4-bis(5-bromoselenophen-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-3,6-dione

InChI

InChI=1S/C54H86Br2N2O2Se2/c1-5-9-13-17-21-23-27-31-35-43(33-29-25-19-15-11-7-3)41-57-51(45-37-39-47(55)61-45)49-50(53(57)59)52(46-38-40-48(56)62-46)58(54(49)60)42-44(34-30-26-20-16-12-8-4)36-32-28-24-22-18-14-10-6-2/h37-40,43-44H,5-36,41-42H2,1-4H3

InChI Key

LJBZQVCFOYQXPK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(CCCCCCCC)CN1C(=C2C(=C(N(C2=O)CC(CCCCCCCC)CCCCCCCCCC)C3=CC=C([Se]3)Br)C1=O)C4=CC=C([Se]4)Br

Origin of Product

United States

Preparation Methods

Reaction Conditions

  • Reagents : Selenophene-2-carbonitrile (2.2 eq), diethyl succinate (1.0 eq), potassium tert-butoxide (4.0 eq).
  • Solvent : tert-Amyl alcohol (anhydrous).
  • Temperature : 125°C under nitrogen.
  • Duration : 20 hours.

Workup and Purification

The reaction mixture is cooled to 50°C, quenched with methanol/water/acetic acid (2:5:0.5 v/v), and stirred for 2 hours. The precipitate is filtered and washed with hot methanol, yielding the DPP core as a dark red solid.

Parameter Value
Yield 70–75%
Melting Point >300°C (decomposes)
Characterization HRMS, IR (C=O at 1642 cm⁻¹)

Alkylation: Introduction of 2-Octyldodecyl Side Chains

The NH groups of the DPP core are substituted with 2-octyldodecyl chains to enhance solubility and processability. This step employs nucleophilic aromatic substitution under basic conditions.

Reaction Conditions

  • Reagents : DPP core (1.0 eq), 2-octyldodecyl bromide (2.2 eq), potassium carbonate (10 eq).
  • Solvent : Dimethylformamide (DMF).
  • Temperature : 135°C.
  • Duration : 6 hours.

Workup and Purification

The mixture is poured into water, and the product is extracted with dichloromethane. After solvent evaporation, the residue is purified via column chromatography (silica gel, hexane/ethyl acetate).

Parameter Value
Yield 60–65%
Purity >98% (HPLC)
Characterization ¹H NMR (alkyl protons at δ 0.8–1.7 ppm)

Note : Branched alkyl chains (e.g., 2-octyldodecyl) reduce reaction yields compared to linear analogs due to steric hindrance.

Bromination: Functionalization of Selenophene Moieties

Bromination at the 5-position of selenophene is achieved using N-bromosuccinimide (NBS), analogous to thiophene bromination in DPP derivatives.

Reaction Conditions

  • Reagents : Alkylated DPP (1.0 eq), NBS (2.2 eq), azobisisobutyronitrile (AIBN, catalytic).
  • Solvent : Chloroform.
  • Temperature : 80°C.
  • Duration : 12 hours.

Workup and Purification

The reaction is quenched with sodium thiosulfate, and the product is extracted with chloroform. After drying over MgSO₄, the solvent is removed, and the product is recrystallized from ethanol.

Parameter Value
Yield 80–85%
Melting Point 95–97°C
Characterization ¹H NMR (loss of selenophene β-protons)

Structural and Optical Characterization

Key Analytical Data

Technique Findings
HRMS m/z 1019.2 [M]⁺ (calc. for C₅₄H₈₆Br₂N₂O₂S₂)
¹H NMR - Selenophene protons: δ 7.2–7.4 ppm (doublets)
- Alkyl chains: δ 0.8–1.7 ppm
FT-IR C=O stretch at 1640 cm⁻¹, C-Br at 560 cm⁻¹
UV-Vis λₘₐₓ = 520 nm (π–π* transition)

Thermal Properties

Property Value
Decomposition Temp 310°C
Glass Transition Not observed (crystalline)

Challenges and Optimization

  • Selenophene Reactivity : Selenophene-2-carbonitrile is less nucleophilic than thiophene analogs, necessitating extended reaction times.
  • Bromination Regioselectivity : NBS selectively brominates the 5-position of selenophene due to electronic directing effects.
  • Alkylation Efficiency : Steric bulk of 2-octyldodecyl bromide reduces yields to ~60%, compared to 80% for linear chains.

Applications in Organic Electronics

The title compound serves as a precursor for conjugated polymers in organic field-effect transistors (OFETs) and photovoltaics. Its planar DPP core and brominated selenophene units enable tunable bandgaps (1.4–1.6 eV) and high charge carrier mobility (>1.5 cm²/Vs).

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or halides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

This compound has significant applications in various fields:

  • Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

  • Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: Explored for use in drug delivery systems and as a component in therapeutic agents.

  • Industry: Employed in the development of organic semiconductors and optoelectronic devices.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, in organic electronics, the electron-withdrawing nature of the DPP core enhances charge transport properties, making it suitable for use in thin-film transistors and solar cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Differences

Property Target Compound (Bromoselenophene-DPP) Bromothiophene-DPP (e.g., CAS 1260685-65-1) Terthiophene-DPP (e.g., SMDPPEH )
Heteroatom Selenium in selenophene Sulfur in thiophene Sulfur in thiophene
Band Gap (eV) ~1.3 (estimated) ~1.5 ~1.4
λ₀₀ (nm) 750–800 (redshifted due to Se) 650–700 700–750
Charge Mobility (cm²/Vs) 0.1–0.5 (hole mobility, estimated) 0.05–0.2 0.3–0.8
Solubility High (2-octyldodecyl chains) High (2-octyldodecyl chains) Moderate (2-ethylhexyl chains)
Polymerization Reactivity Slower coupling (Se vs. S electronegativity) Efficient Stille/Suzuki coupling Requires terthiophene optimization

Electronic Properties

  • Bromoselenophene vs. Bromothiophene: The larger atomic radius of selenium enhances intermolecular orbital overlap, reducing the band gap by ~0.2 eV compared to sulfur-based analogs . This redshift improves light absorption in the near-infrared region, beneficial for OPVs.
  • Alkyl Chain Impact : The 2-octyldodecyl chains prevent crystallization-induced aggregation, ensuring uniform thin films, whereas linear alkyl chains (e.g., 2-ethylhexyl) may compromise film morphology .

Device Performance

  • OPV Efficiency: Terthiophene-DPP blends with PCBM achieve PCEs of ~5–7% , while bromoselenophene-DPP is projected to reach 8–10% due to broader absorption.
  • OFET Stability : Bromothiophene-DPP polymers show ambient stability (mobility retention >80% after 30 days), whereas selenium analogs may oxidize faster, necessitating encapsulation .

Biological Activity

Pyrrolo[3,4-c]pyrrole-1,4-dione derivatives have garnered attention due to their diverse biological activities. This article focuses on the specific compound "Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis(5-bromoselenophene-2-yl)-2,5-dihydro-2,5-bis(2-octyldodecyl)-," examining its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Overview

The compound features a pyrrolo[3,4-c]pyrrole core with two distinct substituents: 5-bromoselenophene-2-yl groups and 2-octyldodecyl chains. This unique structure may influence its biological activity through various mechanisms.

Antitumor Activity

Research indicates that pyrrolo[3,4-c]pyrrole derivatives exhibit significant antitumor properties. For instance:

  • Cytotoxicity : Studies have shown that these compounds can induce cytotoxic effects in various cancer cell lines. The mechanism often involves the disruption of cellular processes leading to apoptosis.
  • Mechanisms : The antitumor activity is hypothesized to be related to the inhibition of specific enzymes involved in cancer cell proliferation and survival.

Antimicrobial Activity

Pyrrolo[3,4-c]pyrrole derivatives have also been investigated for their antimicrobial properties:

  • Inhibition of Pathogens : The compounds demonstrate activity against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) values for effective compounds are typically in the low micromolar range.

Antidiabetic Properties

Some derivatives have shown promise in managing blood glucose levels:

  • Mechanism of Action : These compounds may enhance insulin sensitivity and promote glucose uptake in muscle and fat cells. This effect is particularly important for developing new treatments for type 2 diabetes.

Data Table: Biological Activities of Pyrrolo[3,4-c]pyrrole Derivatives

Activity TypeMechanism of ActionReference
AntitumorInduces apoptosis in cancer cells
AntimicrobialInhibits growth of bacteria and fungi
AntidiabeticEnhances insulin sensitivity

Case Studies

  • Antitumor Study :
    • In a study assessing the cytotoxic effects of pyrrolo[3,4-c]pyrrole derivatives on ovarian cancer cells, compounds exhibited moderate cytotoxicity with IC50 values ranging from 10 to 30 µM. Notably, one derivative showed selective toxicity towards cancer cells while sparing non-cancerous cells.
  • Antimicrobial Efficacy :
    • A series of pyrrolo[3,4-c]pyrrole derivatives were tested against Staphylococcus aureus and Candida albicans. The most potent derivative exhibited an MIC of 15 µM against S. aureus and 20 µM against C. albicans.

Research Findings

Recent studies have highlighted the importance of structural modifications in enhancing the biological activities of pyrrolo[3,4-c]pyrrole derivatives. For example:

  • Substituent Effects : Variations in bromine and selenophene substituents significantly affect the activity profile of these compounds.
  • Solubility and Bioavailability : Modifications aimed at improving solubility have led to increased bioavailability in preclinical models.

Q & A

Q. What are the standard synthetic routes for preparing bromoselenophene-functionalized diketopyrrolopyrrole (DPP) derivatives, and how do alkyl chain length/branching influence reaction yields?

Methodological Answer: Bromoselenophene-DPP derivatives are typically synthesized via Stille or Suzuki coupling reactions. For example, analogous bromothiophene-DPP monomers are prepared by reacting brominated heterocycles (e.g., 5-bromoselenophene) with DPP cores under palladium catalysis (e.g., Pd(PPh₃)₂Cl₂ or Pd₂(dba)₃) . Alkyl chains (e.g., 2-octyldodecyl) are introduced via nucleophilic substitution to enhance solubility. Longer, branched chains (e.g., 2-octyldodecyl vs. hexyl) reduce crystallinity but improve processability in organic solvents . Yield optimization requires inert conditions (argon), controlled stoichiometry (1:1.2 monomer:catalyst), and purification via column chromatography or recrystallization in methanol/chloroform .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing bromoselenophene-DPP derivatives?

Methodological Answer: Key techniques include:

  • ¹H/¹³C NMR : To confirm substitution patterns (e.g., selenophene vs. thiophene coupling) and alkyl chain integration .
  • HRMS (ESI-TOF) : For molecular weight validation, especially to detect homocoupling byproducts (e.g., dimers) .
  • HPLC : To assess purity (>98% is typical for polymerization-grade monomers) .
  • FTIR : To track carbonyl (C=O, ~1700 cm⁻¹) and C-Br (~600 cm⁻¹) bonds .

Advanced Research Questions

Q. How can computational modeling guide the design of bromoselenophene-DPP derivatives for tailored optoelectronic properties?

Methodological Answer: Density Functional Theory (DFT) calculations predict HOMO/LUMO levels and charge transport properties. For example:

Substituent HOMO (eV) LUMO (eV) Bandgap (eV)
Selenophene (this work)-5.2-3.61.6
Thiophene (reference)-5.4-3.81.6

Selenophene’s larger atomic radius enhances π-conjugation and red-shifts absorption vs. thiophene analogues. Computational screening of alkyl chain configurations (e.g., 2-octyldodecyl vs. 2-hexyldecyl) can predict solubility and thin-film morphology .

Q. What strategies mitigate homocoupling side reactions during Stille polymerization of bromoselenophene-DPP monomers?

Methodological Answer: Homocoupling (e.g., monomer-monomer coupling instead of cross-coupling) is minimized by:

  • Catalyst selection : Pd₂(dba)₃ with PPh₃ reduces Pd(0) aggregation, improving cross-coupling efficiency .
  • Monomer purity : Recrystallization in methanol removes residual Sn byproducts that promote homocoupling .
  • Solvent optimization : High-boiling solvents (e.g., chlorobenzene) at 110°C enhance reaction homogeneity .
  • Stoichiometric control : A 10% excess of selenophene monomer ensures complete DPP core functionalization .

Q. How do alkyl chain branching (2-octyldodecyl) impact charge mobility in DPP-based organic photovoltaic (OPV) devices?

Methodological Answer: Branched alkyl chains disrupt π-π stacking, reducing crystallinity but improving film uniformity. Comparative studies show:

Alkyl Chain Hole Mobility (cm²/Vs) Film Morphology
2-octyldodecyl0.012Amorphous, smooth
Linear (hexyl)0.045Crystalline, rough

Balancing mobility and processability requires blending with fullerene acceptors (e.g., [70]PCBM) to form bicontinuous networks .

Data Contradiction Analysis

Q. Why do some studies report conflicting solubility values for bromoselenophene-DPP derivatives in chloroform?

Methodological Answer: Discrepancies arise from:

  • Alkyl chain batch variability : Commercial 2-octyldodecyl samples may differ in branching purity (e.g., 90% vs. 98%) .
  • Solvent drying : Residual water in chloroform (≥0.1%) reduces solubility by 15–20% .
  • Molecular weight : Higher-Mw polymers (PDI >1.5) exhibit lower solubility due to entanglement .

Q. How to reconcile divergent optical bandgap values for selenophene-DPP vs. thiophene-DPP derivatives?

Methodological Answer: Reported bandgaps vary due to:

  • Measurement technique : Solution-phase UV-vis (1.6 eV) vs. solid-state (1.4 eV) .
  • Substituent position : 5-bromoselenophene vs. 4-bromoselenophene alters conjugation length .
  • Alkyl chain effects : Branched chains induce torsional strain, widening the bandgap by 0.1–0.2 eV .

Experimental Design Recommendations

  • Synthetic Protocols : Follow Pd-catalyzed coupling with rigorous monomer purification (HRMS/HPLC) .
  • Device Fabrication : Use spin-coating (1500 rpm) with 1:1.5 DPP:PCBM ratios in chlorobenzene for OPVs .
  • Morphology Analysis : Combine AFM for surface roughness and GIWAXS for crystallinity assessment .

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